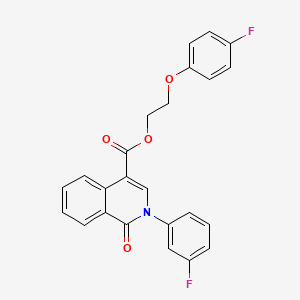![molecular formula C22H26ClN3O2 B2378453 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride CAS No. 2649013-96-5](/img/structure/B2378453.png)
[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxazoline ring, and phenyl groups, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and oxazoline intermediates, followed by their coupling under specific conditions. Common reagents used include amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The oxazoline ring can be reduced to an oxazolidine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted amines and amides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a ligand in receptor studies or as a probe in biochemical assays to understand protein-ligand interactions.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules that target specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
Compared to similar compounds, [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride stands out due to its dual ring structure and the presence of both amine and oxazoline functionalities
特性
IUPAC Name |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.ClH/c23-16-22(18-9-5-2-6-10-18)11-13-25(14-12-22)21(26)20-15-19(24-27-20)17-7-3-1-4-8-17;/h1-10,20H,11-16,23H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXYTVJLHYQSNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3CC(=NO3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (2E)-2-{[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2378372.png)

![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)



![1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378382.png)
![1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2378383.png)


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2378388.png)
![ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B2378391.png)

